![molecular formula C11H12Cl2F3N3 B6284468 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride CAS No. 1177355-59-7](/img/no-structure.png)

1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

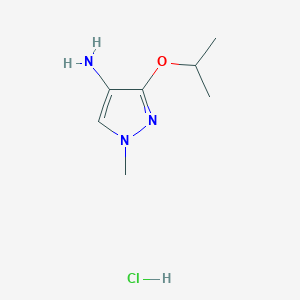

“1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1177355-59-7 . It has a molecular weight of 314.14 . The compound is a salt with chloride ions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10F3N3.2ClH/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17;;/h1-5,7H,6,15H2;2*1H . This indicates that the compound contains a pyrazole ring with a trifluoromethyl group and a phenyl group attached .Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds :

- 1H-pyrazole derivatives, closely related to the compound , are important intermediates for synthesizing biologically active compounds. These compounds have shown promising biological activities, particularly in medicinal chemistry (Xu Li-feng, 2011).

Antihyperglycemic Agents :

- Certain pyrazole derivatives, including those with trifluoromethyl groups, have been synthesized and studied for their antihyperglycemic properties. These compounds demonstrated potent antihyperglycemic effects in animal models (K. Kees et al., 1996).

Potential Antimicrobial Agents :

- New pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds, which include trifluoromethyl phenyl groups, exhibited a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities (Manjunatha Bhat et al., 2016).

Structural and Spectroscopic Studies :

- Research has been conducted on Schiff base ligands similar to the compound , which involved structural analysis using spectroscopic methods. These studies contribute to a deeper understanding of the chemical and physical properties of these compounds (Zeliha Hayvalı et al., 2010).

Cancer Research :

- Pyrazole derivatives are significant in cancer research as they serve as intermediates for synthesizing small molecule inhibitors that target cancer cells. These compounds are gaining attention due to their selectivity and reduced side effects compared to traditional chemotherapy (Xiaobo Liu et al., 2017).

Green Chemistry Applications :

- A green synthesis approach has been developed for fused polycyclic pyrazolo derivatives. This method emphasizes environmentally benign procedures and has implications for sustainable chemistry practices (Bin-bin Feng et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with peripheral sensory trigeminal nerves .

Mode of Action

It is suggested that it may act as an antagonist to certain receptors, such as the calcitonin gene-related peptide (cgrp) receptor . This interaction could lead to changes in the function of these receptors, potentially altering cellular processes.

Biochemical Pathways

Related compounds have been implicated in the modulation of various biochemical pathways, including those involved in pain sensation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Análisis Bioquímico

Biochemical Properties

1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic effects and its mechanism of action in biological systems .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In some cell lines, this compound has been observed to modulate cell signaling pathways, leading to altered gene expression and changes in cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, resulting in the upregulation or downregulation of target genes. These changes can affect cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential as a research tool for studying cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce substrate affinity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific storage conditions, such as low temperatures and protection from light. Prolonged exposure to adverse conditions can lead to degradation, affecting its efficacy in experiments. Long-term studies have indicated that the compound can have sustained effects on cellular function, with some changes persisting even after the compound is removed from the culture medium .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low to moderate doses have been found to produce therapeutic effects without significant toxicity, while high doses can lead to adverse effects, including toxicity and organ damage. These findings underscore the importance of dose optimization in preclinical studies to balance efficacy and safety. Threshold effects have also been observed, where a minimum concentration is required to elicit a biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, efflux, and intracellular localization, influencing its bioavailability and therapeutic potential. The compound’s distribution can also be affected by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be targeted to particular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and its potential effects on cellular processes .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride' involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form 3-(trifluoromethyl)phenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form 3-(trifluoromethyl)phenylhydrazine.", "Step 2: Reaction of 3-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate to form 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine.", "Step 3: Addition of hydrochloric acid to form the dihydrochloride salt of the compound." ] } | |

Número CAS |

1177355-59-7 |

Fórmula molecular |

C11H12Cl2F3N3 |

Peso molecular |

314.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.